(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene involves the acetylation of 3,4-Dideoxyglucosone. The reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 1 and 6 positions .
Industrial Production Methods
Industrial production of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its role in the development of immunosuppressants and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate immune responses, making it useful in the development of immunosuppressants. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cytokine production and immune cell signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dideoxyglucosone-3-ene: A precursor to 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene, known for its reactivity and potential harmful effects in vitro.
3-Deoxyglucosone: Another related compound, often studied for its role in glucose degradation and its presence in processed foods.
Uniqueness
1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene is unique due to its specific acetylation at the 1 and 6 positions, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of immunosuppressants and other specialized compounds .
Properties
Molecular Formula |
C10H14O6 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione |
InChI |
InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+ |
InChI Key |
BASDHTGAOXCWMN-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)C(C(/C=C/C(C(=O)C(=O)C)O)O)O |
Canonical SMILES |
CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O |
Origin of Product |
United States |
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